molecular formula C24H29Cl2NO3 B608738 Mevidalen CAS No. 1638667-79-4

Mevidalen

货号 B608738
CAS 编号: 1638667-79-4
分子量: 450.4
InChI 键: XHCSBQBBGNQINS-DOTOQJQBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mevidalen, also known by its developmental code name LY-3154207, is a dopaminergic drug currently under development for the treatment of Lewy body disease, including those with Parkinson’s disease . It acts as a selective positive allosteric modulator (PAM) of the dopamine D1 receptor . The drug is orally active and crosses the blood-brain barrier .


Synthesis Analysis

Mevidalen is a tetrahydroisoquinoline and is a close analogue of DETQ, another D1 receptor PAM . It has been found to have wakefulness-promoting effects in sleep-deprived humans .


Molecular Structure Analysis

The IUPAC name of Mevidalen is 2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone . Its chemical formula is C24H29Cl2NO3 .


Chemical Reactions Analysis

As a positive allosteric modulator of the dopamine receptor D1 (D1 PAM), Mevidalen increases the affinity of the D1 receptor for dopamine . This amplifies the effect of endogenous dopamine, which is thought to improve dementia symptoms .


Physical And Chemical Properties Analysis

Mevidalen is a small molecule with a molar mass of 450.40 g·mol−1 . It has a complex structure that includes a dichlorophenyl group, a hydroxymethyl group, and a 3-hydroxy-3-methylbutyl group .

科学研究应用

  1. 帕金森病治疗:作为多巴胺D1受体的阳性变构调节剂,Mevidalen在帕金森病患者中表现出良好的耐受性。它显示出改善运动检查分数的有希望结果,表明其作为帕金森病和路易体痴呆症的症状性治疗的潜力(Wilbraham et al., 2021)

  2. 健康受试者的安全性和耐受性:在涉及健康受试者的研究中,Mevidalen表现出剂量成比例的药代动力学,并且通常耐受良好。这些发现支持进一步研究其用于治疗神经精神障碍(Wilbraham et al., 2020)

  3. 路易体痴呆症(LBD)中的数字生物标志物:一项研究利用数字生物标志物评估Mevidalen在路易体痴呆症中的治疗效果。结果显示Mevidalen治疗改善了空间工作记忆并减少了白天睡眠,从而突显了其在LBD中的潜在治疗效果(Wang et al., 2022)

  4. 对睡眠和清醒状态的影响:研究表明Mevidalen增强了人源化D1小鼠和睡眠剥夺的健康男性志愿者的清醒状态。这表明D1阳性变构调节剂如Mevidalen在治疗与神经退行性疾病相关的睡眠障碍和白天过度嗜睡方面的潜在用途(McCarthy et al., 2021)

  5. 药物相互作用风险概况:对与Mevidalen相关的LY3154885化合物进行了一项研究,以了解其药物相互作用风险概况。这项研究有助于了解Mevidalen及类似化合物的代谢途径和潜在的药物相互作用风险(Hao et al., 2022)

安全和危害

Side effects of Mevidalen have been reported to include increased heart rate and blood pressure, insomnia, dizziness, nausea, vomiting, anxiety, nervousness, fatigue, headaches, palpitations, and contact dermatitis, as well as falls in those with dementia .

未来方向

As of March 2022, Mevidalen is in phase 2 clinical trials for the treatment of Lewy body disease . Besides movement disorders and dementia, D1 receptor PAMs like Mevidalen might have value in the treatment of certain neuropsychiatric disorders, such as depression, excessive somnolence, and attention deficit hyperactivity disorder .

Relevant Papers

Several papers have been published on Mevidalen, including studies on its synthesis and preclinical characterization , its safety and efficacy in Lewy body dementia , and its potential use in the treatment of neuropsychiatric disorders . These papers provide valuable insights into the development and potential applications of Mevidalen.

属性

IUPAC Name

2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29Cl2NO3/c1-15-18-7-4-6-16(10-11-24(2,3)30)19(18)12-17(14-28)27(15)23(29)13-20-21(25)8-5-9-22(20)26/h4-9,15,17,28,30H,10-14H2,1-3H3/t15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCSBQBBGNQINS-DOTOQJQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mevidalen

CAS RN

1638667-79-4
Record name Mevidalen [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638667794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEVIDALEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3702A96F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
K Biglan, L Munsie, KA Svensson… - Movement …, 2022 - Wiley Online Library
… Mevidalen failed to meet primary or secondary cognition endpoints. Mevidalen resulted in significant, … The 30 mg and 75 mg mevidalen doses significantly improved ADCS‐CGIC scores …
K Biglan, L Munsie, K Svensson, P Ardayfio, M Pugh… - 2021 - AAN Enterprises
… Mevidalen is a novel D1PAM that enhances dopaminergic transmission at the D1 receptor … Mevidalen is in clinical development as a potential symptomatic treatment for mild-to-…
Number of citations: 1 n.neurology.org
D Wilbraham, KM Biglan, KA Svensson… - Clinical …, 2022 - Wiley Online Library
… of mevidalen in the cerebrospinal fluid, and evidence of central activating effects. … mevidalen in patients with PD. In addition, we assessed the PK profile and the effect of mevidalen …
Number of citations: 2 accp1.onlinelibrary.wiley.com
D Wilbraham, KM Biglan, KA Svensson… - Clinical …, 2021 - Wiley Online Library
… mevidalen was confirmed by measurement of mevidalen in cerebrospinal fluid. In the MAD study, once-daily doses of mevidalen … support further investigation of mevidalen as a potential …
Number of citations: 17 accp1.onlinelibrary.wiley.com
AP McCarthy, KA Svensson, E Shanks, C Brittain… - … of Pharmacology and …, 2022 - ASPET
… of mevidalen on sleep and wakefulness in humanized dopamine receptor 1 (hD1) mice and in sleep-deprived healthy male volunteers. Mevidalen … Mevidalen promoted wakefulness in …
Number of citations: 4 jpet.aspetjournals.org
J Richardson, KP Cole, AC DeBaillie… - … Process Research & …, 2020 - ACS Publications
The evolution from early medicinal chemistry to large-scale production of the chemical synthesis of Lilly D1-positive allosteric modulator (PAM) mevidalen (LY3154207) and its …
Number of citations: 8 pubs.acs.org
C Chen, NR Kowahl, E Rainaldi, M Burq… - Parkinsonism & Related …, 2023 - Elsevier
… evaluated the efficacy of mevidalen in patients with Lewy Body dementia (LBD). Mevidalen is a selective … Unlike D1 agonists, mevidalen is subject to feedback control and less prone to …
Number of citations: 1 www.sciencedirect.com
C Battioui, A Man, M Pugh, J Wang, X Dang… - Digital …, 2023 - karger.com
… toward more falls was observed with mevidalen treatment (31/258 mevidalen-treated vs. 4/… may be related to increased activity in mevidalen-treated participants at greater risk for falling. …
Number of citations: 0 karger.com
J Wang, C Battioui, A McCarthy, X Dang… - Journal of …, 2022 - content.iospress.com
… mevidalen for symptomatic treatment of Lewy body dementia (LBD). Participants received daily doses (10, 30, or 75 mg) of mevidalen (… could detect mevidalen treatment effects in LBD. …
Number of citations: 3 content.iospress.com
P Kocienski - Synfacts, 2021 - thieme-connect.com
Significance: Mevidalen (LY3154207) and its 4-hydroxybenzoate salt are positive allosteric inhibitors of the human dopamine D1 receptor that is of interest for the treatment of …
Number of citations: 0 www.thieme-connect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。